N,1-dimethyl-1H-indole-3-carboxamide
Overview
Description
“N,1-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a part of a larger family of compounds known as indole carboxamides .
Molecular Structure Analysis
The molecular structure of “N,1-dimethyl-1H-indole-3-carboxamide” consists of an indole ring attached to a carboxamide group . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3, (H,12,14) .Physical And Chemical Properties Analysis
“N,1-dimethyl-1H-indole-3-carboxamide” is a powder with a melting point of 235-236°C . The compound has a molecular weight of 188.23 .Scientific Research Applications
Allosteric Modulation in Cannabinoid Receptors
Research has shown that certain indole-2-carboxamides, which share structural similarities with N,1-dimethyl-1H-indole-3-carboxamide, can act as allosteric modulators of the cannabinoid CB₁ receptor. These compounds, including 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, are crucial in understanding the structural requirements for allosteric modulation. They highlight the significance of chain length, electron withdrawing groups, and amino substituents in influencing binding affinity and receptor activity (Khurana et al., 2014).
Potential in Imaging Cancer Tyrosine Kinase
Indole carboxamides, similar to N,1-dimethyl-1H-indole-3-carboxamide, have been explored for their potential in cancer imaging. For example, the synthesis of [18F]SU11248, a derivative of indole carboxamide, demonstrates its application in positron emission tomography (PET) for imaging cancer tyrosine kinase. This research underscores the potential of indole carboxamides in diagnostic imaging in oncology (Ji‐Quan Wang et al., 2005).
Role in Dopamine D2 Receptor Modulation
In the realm of neuroscience, indole-2-carboxamides have been identified as negative allosteric modulators of the dopamine D2 receptor. This suggests potential applications in neurological disorders or therapeutic areas involving dopaminergic signaling (Mistry et al., 2015).
Catalysis and Chemical Synthesis
Indole carboxamides, like N,1-dimethyl-1H-indole-3-carboxamide, are used in various chemical syntheses. For example, they have been involved in the efficient ring-opening polymerization of l-lactide, indicating their potential as catalysts or intermediates in polymer chemistry (Koeller et al., 2009).
properties
IUPAC Name |
N,1-dimethylindole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXYWSIWHXTWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-1H-indole-3-carboxamide |
Synthesis routes and methods
Procedure details
Citations
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